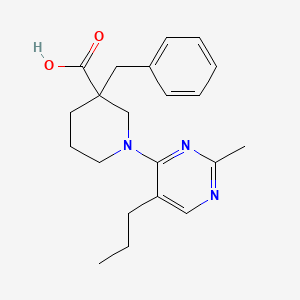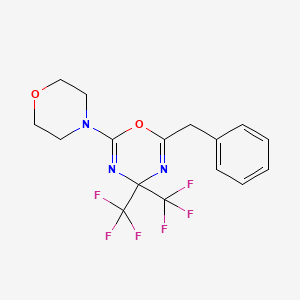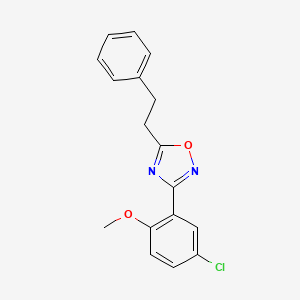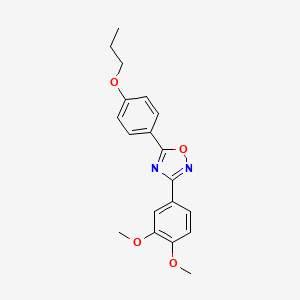
3-benzyl-1-(2-methyl-5-propylpyrimidin-4-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-1-(2-methyl-5-propylpyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is also known by its chemical name, BPPC, and is a piperidine derivative. In
作用機序
The mechanism of action of BPPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. This leads to a decrease in the production of inflammatory cytokines and growth factors, which in turn reduces inflammation and tumor growth.
Biochemical and physiological effects:
BPPC has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using BPPC in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been shown to be relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using BPPC in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
将来の方向性
There are a number of future directions for research on BPPC. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Another area of interest is the development of new synthetic methods for BPPC, which could lead to more cost-effective and efficient production of this compound. Finally, further studies are needed to fully understand the mechanism of action of BPPC, which could lead to the development of new drugs targeting this pathway.
合成法
The synthesis of BPPC can be achieved through a multi-step process. First, 2-methyl-5-propylpyrimidine-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with benzylamine to form the benzylamide intermediate. Finally, the benzylamide intermediate is reacted with piperidine-3-carboxylic acid to form BPPC.
科学的研究の応用
BPPC has been studied extensively for its potential applications in various fields of research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. BPPC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
3-benzyl-1-(2-methyl-5-propylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-8-18-14-22-16(2)23-19(18)24-12-7-11-21(15-24,20(25)26)13-17-9-5-4-6-10-17/h4-6,9-10,14H,3,7-8,11-13,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIMCJAJFMOCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCCC(C2)(CC3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)



![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)
![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)